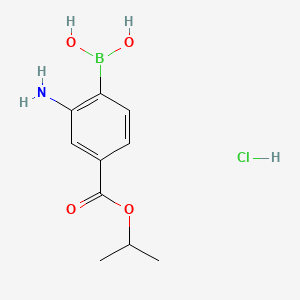

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

説明

BenchChem offers high-quality 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2-amino-4-propan-2-yloxycarbonylphenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4.ClH/c1-6(2)16-10(13)7-3-4-8(11(14)15)9(12)5-7;/h3-6,14-15H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZVJIYHNDCEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OC(C)C)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675082 | |

| Record name | (2-Amino-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-64-9 | |

| Record name | Benzoic acid, 3-amino-4-borono-, 1-(1-methylethyl) ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Amino-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl" properties

An In-Depth Technical Guide to 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

Introduction: A Versatile Building Block in Modern Synthesis

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride is a specialized bifunctional organic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. As an ortho-amino substituted arylboronic acid, it serves as a valuable building block, primarily in palladium-catalyzed cross-coupling reactions. Its structure incorporates three key features: a boronic acid moiety for carbon-carbon bond formation, an amino group that can be used for further functionalization or to modulate electronic properties, and an isopropoxycarbonyl group which influences solubility and reactivity.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core properties, synthesis, handling, and application of this reagent. We will delve into the mechanistic underpinnings of its most common reactions, offer field-proven experimental protocols, and discuss the critical aspects of its characterization and storage to ensure experimental success and reproducibility.

Physicochemical and Structural Properties

The utility of a chemical reagent is fundamentally dictated by its physical and chemical properties. 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid HCl is a solid material whose characteristics are summarized below. Understanding these properties is crucial for selecting appropriate solvents, reaction conditions, and analytical methods.

| Property | Value | Source(s) |

| CAS Number | 1150114-64-9 | [1],[2] |

| Molecular Formula | C₁₀H₁₅BClNO₄ | [1],[2] |

| Molecular Weight | 259.49 g/mol | [2] |

| IUPAC Name | (2-amino-4-propan-2-yloxycarbonylphenyl)boronic acid;hydrochloride | [1] |

| Appearance | Typically a white to off-white solid | [3] |

| Purity | Commercially available with ≥95% purity | [1] |

| Canonical SMILES | CC(C)OC(=O)C1=CC=C(B(O)O)C(N)=C1.Cl | [1] |

| InChI Key | VMZVJIYHNDCEDU-UHFFFAOYSA-N | [1] |

Boronic acids, in general, are mild Lewis acids.[4] The presence of the amino group and the ester functionality on the phenyl ring of this specific molecule modulates the electronic properties of the boronic acid, which can influence its reactivity in cross-coupling reactions.

Synthesis and Purification

While 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid HCl is commercially available, understanding its synthesis provides valuable context for its stability and potential impurities. A common synthetic strategy for related aminophenylboronic acids involves a multi-step process starting from a readily available precursor like 4-carboxyphenylboronic acid.[5]

Logical Workflow for Synthesis

The synthesis can be logically broken down into three primary stages: regioselective nitration, esterification of the carboxylic acid, and subsequent reduction of the nitro group to the amine.

Caption: A general three-step workflow for synthesizing the target compound.

Experimental Protocol: Synthesis

This protocol is a representative example based on established chemical transformations for similar molecules.[5]

Step 1: Nitration of 4-Carboxyphenylboronic Acid

-

To a flask maintained at 0-10°C, slowly add concentrated sulfuric acid.

-

With vigorous stirring, add 4-carboxyphenylboronic acid in portions, ensuring the temperature remains controlled.

-

Add fuming nitric acid dropwise to the cooled mixture.

-

Allow the reaction to proceed for 2-3 hours at 0-10°C. Monitor completion using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice water to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry to yield 2-nitro-4-carboxyphenylboronic acid.

-

Causality: The ortho- and para-directing carboxylic acid group and the meta-directing boronic acid group favor nitration at the position ortho to the carboxylic acid. Using cold conditions minimizes side reactions.

-

Step 2: Esterification

-

Suspend the 2-nitro-4-carboxyphenylboronic acid in isopropanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) to act as a dehydrating agent.

-

Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product, isopropyl 2-nitro-4-boronobenzoate, can be purified by crystallization or used directly in the next step.

-

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by isopropanol.

-

Step 3: Catalytic Hydrogenation (Reduction)

-

Dissolve the crude isopropyl 2-nitro-4-boronobenzoate in a suitable solvent like methanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) and concentrated hydrochloric acid.

-

Place the reaction vessel under an atmosphere of hydrogen gas (1-3 atm).

-

Maintain the reaction at 30-50°C for 8-10 hours with vigorous stirring.

-

Filter the reaction mixture through celite to remove the Pd/C catalyst.

-

Evaporate the solvent. The resulting solid can be triturated with a solvent like ethyl acetate to induce crystallization.

-

Filter and dry the solid to obtain the final product, 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride.

-

Causality: The palladium catalyst facilitates the reduction of the nitro group to an amine using hydrogen gas. The presence of HCl ensures the formation of the hydrochloride salt, which often improves the stability and crystallinity of the final product.

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this reagent is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[6] This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and vinyl-aryl structures prevalent in pharmaceuticals.[7]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[6]

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organohalide (Ar¹-X) to form a palladium(II) complex.

-

Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base.[8] The base converts the boronic acid to a more nucleophilic boronate species, facilitating the transfer.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the final product (Ar¹-Ar²), regenerating the palladium(0) catalyst which re-enters the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general procedure that serves as a starting point for optimization.

Materials:

-

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl (1.1 eq)

-

Aryl or vinyl halide/triflate (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the aryl halide, the boronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

-

Add the palladium catalyst and any additional ligands under a positive pressure of inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with stirring (typically 80-110°C) for 2-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Analytical Characterization

Confirming the purity and identity of boronic acids and their reaction products is essential. Several analytical techniques are employed, each with specific considerations.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for purity assessment.[7] However, boronic acids can be challenging to analyze by reversed-phase HPLC due to potential on-column degradation or poor retention.[9][10] Method development often requires screening different columns and mobile phase conditions, sometimes using high pH to stabilize the boronate form.[10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring reactions and identifying products. UPLC-MS methods can provide high-throughput analysis.[11][12] It is important to optimize MS parameters to minimize the in-source formation of boroxines (cyclic trimers formed by dehydration), which can complicate mass spectra interpretation.[11]

Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the chemical integrity of boronic acids.[13]

-

Stability: Boronic acids are generally more stable than many other organometallic reagents but are susceptible to certain decomposition pathways.[3]

-

Protodeboronation: Cleavage of the carbon-boron bond, especially in harsh acidic or basic aqueous conditions.[14]

-

Oxidation: Degradation in the presence of strong oxidizing agents.[14]

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules can dehydrate to form a stable six-membered boroxine ring. This is often a reversible process.[14]

-

-

Storage:

-

Safety:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated fume hood to avoid inhalation of dust.

-

Consult the Safety Data Sheet (SDS) for specific hazard information.

-

References

-

How to Store Boric Acid. Lab Alley. [Link]

-

Understanding Boronic Acids: Properties, Handling, and Sourcing. Axplora. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

-

Borate handling and storage. U.S. Borax. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]

-

Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

-

Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

-

Ye, P., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 66, 260-7. [Link]

-

Biernacki, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338-2346. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Synthesis and applications of aminoboronic acids. University of Toronto. [Link]

-

Iovan, D. A., et al. (2024). Boron in Diet and Medicine: Mechanisms of Delivery and Detection. MDPI. [Link]

-

Soares, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5349. [Link]

-

Bheemisetty, N., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051-060. [Link]

- Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

-

Phenylboronic acid. Wikipedia. [Link]

-

2-Amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride. PubChem. [Link]

-

Sun, C. Y., et al. (2016). Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. Macromolecular Bioscience, 16(12), 1754-1763. [Link]

-

Boron-Containing Pharmacophore. MIT Technology Licensing Office. [Link]

-

Kumar, A., et al. (2025). Development of phenylboronic acid functionalized poly (lactic- co-glycolic acid) nanoparticles for novel co-delivery of chemo-herbal combination towards lung cancer: an in silico and in vitro proof of concept. Nanoscale. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, | 1150114-64-9 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. waters.com [waters.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. laballey.com [laballey.com]

- 14. benchchem.com [benchchem.com]

- 15. borax.com [borax.com]

"2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl" CAS number

An In-Depth Technical Guide to 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl: Synthesis, Properties, and Applications

Introduction

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride (CAS No. 1150114-64-9) is a specialized bifunctional organic compound that has garnered significant interest within the realms of medicinal chemistry and materials science.[1][2][3][4] As a member of the arylboronic acid family, it serves as a critical building block in modern organic synthesis, primarily recognized for its utility in palladium-catalyzed cross-coupling reactions. Its structure, featuring an amino group, a boronic acid moiety, and an isopropoxycarbonyl group, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its role in facilitating advanced drug discovery and development programs. Boronic acids are valued in medicinal chemistry for their unique ability to form reversible covalent bonds and their relatively low toxicity, with many degrading to boric acid, a naturally occurring compound.[5]

Physicochemical Properties and Identification

A clear understanding of a reagent's physical and chemical characteristics is fundamental to its effective application in research. The key identifying properties of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1150114-64-9 | [1][2][3] |

| Molecular Formula | C10H15BClNO4 | [1][2][3] |

| Molecular Weight | 259.49 g/mol | [3][4] |

| Purity | Typically ≥95% | [2][4] |

| Synonyms | (2-Amino-4-(isopropoxycarbonyl)phenyl)boronic acid hydrochloride | [1][2][3] |

| MDL Number | MFCD12025975 | [1][2] |

| InChI Key | VMZVJIYHNDCEDU-UHFFFAOYSA-N | [1][2] |

Synthetic Pathway: A Step-by-Step Protocol

The synthesis of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride can be achieved through a robust three-step sequence starting from commercially available 4-carboxyphenylboronic acid. This pathway involves nitration, esterification, and subsequent reduction.[6] The following protocol is adapted from established methods for analogous compounds and is designed to be self-validating through clear checkpoints.[6]

Step 1: Nitration of 4-Carboxyphenylboronic Acid

The initial step introduces a nitro group ortho to the boronic acid moiety. This is a classic electrophilic aromatic substitution. The use of cold conditions is critical to control the exothermic reaction and prevent side product formation.

-

Reaction Setup : In a three-necked flask equipped with a stirrer and a dropping funnel, add concentrated sulfuric acid. Cool the flask to 0-10°C in an ice bath.

-

Substrate Addition : Slowly add 4-carboxyphenylboronic acid to the cooled sulfuric acid while stirring to ensure complete dissolution.

-

Nitration : Add fuming nitric acid dropwise to the solution, maintaining the temperature between 0-10°C. The slow addition is crucial to manage the reaction rate and temperature.

-

Reaction Monitoring : After the addition is complete, allow the reaction to stir for 2-3 hours at the same temperature. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Pour the reaction mixture slowly into a beaker of ice water with vigorous stirring. This will precipitate the product.

-

Isolation : Collect the solid precipitate (2-nitro-4-carboxyphenylboronic acid) by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification with Isopropanol

This step converts the carboxylic acid group to an isopropyl ester. A dehydrating agent is used to drive the equilibrium towards the product.

-

Reaction Setup : To a flask, add the 2-nitro-4-carboxyphenylboronic acid from Step 1 and an excess of isopropanol to act as both reactant and solvent.

-

Catalysis : Add a suitable dehydrating agent or acid catalyst (e.g., a few drops of concentrated sulfuric acid).

-

Reaction Conditions : Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation : After cooling, remove the excess isopropanol under reduced pressure. The resulting crude product, isopropyl 4-borono-3-nitrobenzoate, can be purified by crystallization or used directly in the next step.

Step 3: Catalytic Hydrogenation (Reduction)

The final step reduces the nitro group to an amine and introduces the hydrochloride salt form, which enhances stability.

-

Reaction Setup : In a hydrogenation vessel, dissolve the isopropyl 4-borono-3-nitrobenzoate from Step 2 in a suitable solvent like methanol or ethanol.

-

Catalyst and Acid : Add a catalytic amount of Palladium on carbon (Pd/C) and concentrated hydrochloric acid.

-

Hydrogenation : Pressurize the vessel with hydrogen gas (1-3 atm) and stir the mixture at 30-50°C for 8-10 hours.

-

Work-up and Isolation : Once the reaction is complete (monitored by TLC or HPLC), filter off the Pd/C catalyst. Evaporate the solvent under reduced pressure.

-

Purification : Add acetone or ethyl acetate to the residue to form a slurry. Filter the solid product, wash with a small amount of the same solvent, and dry under vacuum to yield 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride.[6]

Caption: Synthetic route to the title compound.

Core Applications in Research and Development

The strategic placement of the amino, boronic acid, and ester functional groups makes this compound a valuable intermediate for constructing molecules with significant biological or material properties.

The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[7] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for building the carbon skeleton of drug candidates.[8]

Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:[7]

-

Oxidative Addition : A low-valent palladium(0) catalyst reacts with an aryl halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) species.

-

Transmetalation : A base activates the organoboron compound (the boronic acid), which then transfers its organic group to the palladium(II) complex, displacing the halide.

-

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

The presence of the amino group in "2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl" can influence the electronic properties of the molecule and may require specific ligand choices for the palladium catalyst to achieve optimal yields.[9][10]

Sources

- 1. 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride | 1150114-64-9 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, | 1150114-64-9 [amp.chemicalbook.com]

- 4. 1150114-64-9 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid HCl AKSci X1634 [aksci.com]

- 5. mdpi.com [mdpi.com]

- 6. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

An In-depth Technical Guide to 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl: Properties, Applications, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical and physical properties, explore its critical role in the synthesis of complex molecules, and provide a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction.

Core Compound Profile

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride is a substituted aminophenylboronic acid derivative. The presence of the boronic acid moiety makes it a key participant in palladium-catalyzed cross-coupling reactions, while the amino and isopropoxycarbonyl groups offer sites for further functionalization, rendering it a valuable intermediate in the synthesis of diverse molecular scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 259.49 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₅BClNO₄ | [1][2] |

| CAS Number | 1150114-64-9 | [1][2] |

| IUPAC Name | (2-amino-4-propan-2-yloxycarbonylphenyl)boronic acid;hydrochloride | [2] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4] These motifs are prevalent in a vast array of biologically active molecules, making this reaction indispensable in drug discovery and development.[5] 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl serves as an excellent coupling partner in these reactions, enabling the introduction of a functionalized aniline ring into a target molecule.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[6][7] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. The base is crucial for the activation of the boronic acid.[6]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction using an aminophenylboronic acid derivative like 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl. This protocol is a general guideline and may require optimization for specific substrates.[8]

Materials and Reagents

-

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is critical as the palladium catalyst is sensitive to oxygen.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the flask. Then, add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Sources

- 1. 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, | 1150114-64-9 [amp.chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Substituted Phenylboronic Acids in Medicinal Chemistry

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, hydrochloride salt, belongs to a class of synthetic organoboron compounds that have garnered significant interest in the field of drug discovery and development. The presence of the boronic acid moiety, a versatile functional group, imparts unique chemical properties that are highly sought after in medicinal chemistry. These compounds serve as crucial building blocks in the synthesis of complex organic molecules, largely through their participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of novel drug candidates.

Furthermore, the boronic acid functional group is a known pharmacophore that can engage in reversible covalent interactions with the active site residues of enzymes, particularly serine proteases. This ability to form stable yet reversible complexes makes phenylboronic acid derivatives attractive candidates for the design of potent and selective enzyme inhibitors. The specific substitution pattern of an amino group at the 2-position and an isopropoxycarbonyl group at the 4-position of the phenyl ring provides a scaffold that can be further elaborated to fine-tune binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the structure, synthesis, and potential applications of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl, with a focus on its utility for researchers in the pharmaceutical sciences.

Chemical Structure and Properties

The chemical structure of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, hydrochloride is characterized by a phenyl ring substituted with a boronic acid group, an amino group, and an isopropoxycarbonyl group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

| Property | Value | Source |

| CAS Number | 1150114-64-9 | N/A |

| Molecular Formula | C10H15BClNO4 | N/A |

| Molecular Weight | 259.49 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥95% | N/A |

| Solubility | Soluble in polar organic solvents | N/A |

Synthesis of 2-Amino-4-(alkoxycarbonyl)phenylboronic acid, HCl: A Representative Protocol

A detailed synthetic protocol for 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl is not explicitly described in peer-reviewed journals. However, a Chinese patent (CN104277060A) outlines a robust, three-step synthesis for the closely related analog, 2-Amino-4-(methoxycarbonyl)phenylboronic acid, HCl.[1] This process can be adapted for the synthesis of the isopropoxy derivative by substituting methanol with isopropanol in the esterification step. The causality behind this synthetic strategy lies in the sequential introduction and modification of functional groups on a readily available starting material, p-carboxyphenylboronic acid.

Synthetic Workflow

Caption: Synthetic pathway for 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl.

Step-by-Step Methodology

Step 1: Nitration of p-Carboxyphenylboronic Acid

The initial step involves the regioselective nitration of p-carboxyphenylboronic acid. The use of a strong acid mixture (concentrated sulfuric acid and fuming nitric acid) at low temperatures (0-10°C) directs the electrophilic nitration to the position ortho to the boronic acid group and meta to the carboxylic acid group, yielding 2-nitro-4-carboxyphenylboronic acid.[1] This regioselectivity is governed by the directing effects of the existing substituents on the aromatic ring.

-

To a reaction vessel, add concentrated sulfuric acid.

-

While stirring, add p-carboxyphenylboronic acid.

-

Cool the mixture to 0-10°C in an ice bath.

-

Slowly add fuming nitric acid dropwise, maintaining the temperature between 0-10°C.

-

After the addition is complete, allow the reaction to proceed for 2-3 hours at the same temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water with stirring.

-

Collect the resulting precipitate by filtration and dry to obtain 2-nitro-4-carboxyphenylboronic acid.

Step 2: Esterification of 2-Nitro-4-carboxyphenylboronic Acid

The carboxylic acid group of the nitrated intermediate is then converted to an isopropyl ester. This is achieved through a Fischer esterification reaction using isopropanol in the presence of a dehydrating agent to drive the equilibrium towards the product.[1]

-

In a reaction flask, combine 2-nitro-4-carboxyphenylboronic acid and isopropanol.

-

At room temperature, add a suitable dehydrating agent (e.g., concentrated sulfuric acid) dropwise.

-

Heat the mixture to reflux and maintain for 3-5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess isopropanol under reduced pressure to yield isopropyl 2-nitro-4-boronobenzoate.

Step 3: Catalytic Hydrogenation and Hydrochloride Salt Formation

The final step involves the reduction of the nitro group to an amino group using catalytic hydrogenation. The reaction is carried out in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas. The inclusion of concentrated hydrochloric acid in the reaction medium ensures the in-situ formation of the hydrochloride salt of the final product.[1]

-

In a hydrogenation reactor, combine isopropyl 2-nitro-4-boronobenzoate, isopropanol, and a catalytic amount of 10% Pd/C.

-

Add concentrated hydrochloric acid.

-

Pressurize the reactor with hydrogen gas (1-3 atm).

-

Heat the reaction mixture to 30-50°C and stir for 8-10 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the catalyst.

-

Remove the solvent from the filtrate by rotary evaporation.

-

The crude product is then purified by slurrying in a suitable solvent (e.g., acetone or ethyl acetate), followed by filtration and drying to yield 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl.

Applications in Drug Discovery and Organic Synthesis

The utility of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl in drug discovery stems from its dual functionality: as a versatile building block for carbon-carbon bond formation and as a potential pharmacophore for enzyme inhibition.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of biaryl structures.[2][3] The amino group can be a key interaction point with a biological target or a handle for further functionalization, while the ester can be hydrolyzed to the corresponding carboxylic acid for additional modifications.

-

In a reaction flask, combine 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl (1.0 eq.), the desired aryl halide (1.2 eq.), and a suitable base (e.g., K2CO3, Cs2CO3, or K3PO4, 2.0-3.0 eq.).

-

Add a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 1-5 mol%).

-

Add a degassed solvent (e.g., dioxane, toluene, or DMF/water mixture).

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction to 80-110°C and stir for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Amino-4-(isopropoxycarbonyl)phenylboronic Acid, HCl

Abstract

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride is a valuable bifunctional building block in modern organic synthesis, particularly in medicinal chemistry and materials science. Its strategic placement of an amino group, a boronic acid moiety, and an isopropyl ester enables its use in complex molecular architectures, most notably via Suzuki-Miyaura cross-coupling reactions.[1][2] This guide provides an in-depth examination of a robust and logical synthetic pathway to this compound, starting from commercially available materials. We will dissect the strategic decisions behind the chosen route, provide detailed experimental protocols, and discuss the mechanistic underpinnings of each transformation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of substituted aminophenylboronic acids.

Introduction and Strategic Overview

The target molecule, 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid HCl, presents a specific substitution pattern on a phenylboronic acid core. The synthesis of such multi-substituted aromatic compounds requires careful strategic planning to control regioselectivity and ensure functional group compatibility. An ideal synthesis should be efficient, scalable, and utilize readily available starting materials.

A logical retrosynthetic analysis suggests a linear approach starting from a simpler, commercially available phenylboronic acid derivative. This strategy allows for the sequential introduction of the required functional groups, leveraging established and high-yielding chemical transformations.

Retrosynthetic Analysis

The logical disconnection of the target molecule leads back to 4-carboxyphenylboronic acid, a common starting material. The key transformations involve the reduction of a nitro group to an amine, an esterification of a carboxylic acid, and an initial regioselective nitration.

Caption: Retrosynthetic pathway for the target compound.

This analysis informs our proposed forward synthesis, which is a three-step sequence detailed in the following sections. This pathway is adapted from a validated synthesis of the analogous methyl ester, demonstrating its industrial applicability and robustness.[3]

Proposed Synthetic Pathway and Mechanistic Rationale

The chosen pathway begins with the regioselective nitration of 4-carboxyphenylboronic acid, followed by Fischer esterification with isopropanol, and concludes with the catalytic hydrogenation of the nitro group to the desired amine, which is isolated as its hydrochloride salt.

Caption: Proposed three-step forward synthesis pathway.

Step 1: Electrophilic Nitration of 4-Carboxyphenylboronic acid

The synthesis commences with the nitration of 4-carboxyphenylboronic acid. This is a classic electrophilic aromatic substitution.

-

Causality of Experimental Choice: The combination of concentrated sulfuric acid and fuming nitric acid is essential for generating the highly reactive nitronium ion (NO₂⁺), the active electrophile.[3] The boronic acid (-B(OH)₂) and carboxylic acid (-COOH) groups are both deactivating and meta-directing. However, the position ortho to the boronic acid group and meta to the carboxylic acid group (the C2 position) is the most favorable site for substitution due to a combination of electronic and steric factors. The reaction is performed at low temperatures (0-10°C) to control the exothermic reaction and prevent unwanted side products.[3]

Step 2: Fischer Esterification

The intermediate, 2-nitro-4-carboxyphenylboronic acid, is converted to its isopropyl ester via Fischer esterification.

-

Causality of Experimental Choice: This equilibrium-controlled reaction requires an acid catalyst (typically a strong mineral acid like H₂SO₄ or a dehydrating agent that generates acid, such as thionyl chloride) to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[4][5] Using isopropanol as both the solvent and reactant, and heating the mixture to reflux, drives the equilibrium towards the product by Le Châtelier's principle. The removal of water, a byproduct, is crucial for achieving a high yield.

Step 3: Catalytic Hydrogenation and Salt Formation

The final step is the reduction of the nitro group to an amine.

-

Causality of Experimental Choice: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H₂) is a highly efficient and clean method for the reduction of aromatic nitro groups.[3] This method is favored over other reducing agents (like metal/acid reductions) as it avoids harsh conditions and simplifies product isolation. The reaction is conducted in the presence of concentrated hydrochloric acid. This serves two purposes: it maintains an acidic medium that can be favorable for the catalyst and, upon completion of the reduction, it ensures the newly formed, basic amino group is immediately protonated to form the stable and readily isolable hydrochloride salt.[3]

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials including strong acids, flammable solvents, and pyrophoric catalysts. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: Synthesis of 2-Nitro-4-carboxyphenylboronic acid

-

To a jacketed reaction vessel maintained at 0-5°C, add concentrated sulfuric acid (3.5 eq).

-

While stirring, add 4-carboxyphenylboronic acid (1.0 eq) in portions, ensuring the temperature remains below 10°C.

-

Slowly add fuming nitric acid (2.4 eq) dropwise via an addition funnel, maintaining the internal temperature between 0-10°C.

-

After the addition is complete, allow the mixture to stir at this temperature for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice water with vigorous stirring.

-

A precipitate will form. Stir the slurry for 30 minutes.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-nitro-4-carboxyphenylboronic acid.

Protocol 3.2: Synthesis of Isopropyl 2-nitro-4-(isopropoxycarbonyl)phenylboronate (Note: This protocol leads to the target ester directly)

-

In a round-bottomed flask equipped with a reflux condenser, suspend 2-nitro-4-carboxyphenylboronic acid (1.0 eq) in isopropanol (10-15 volumes).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or add thionyl chloride (2.0 eq) dropwise at room temperature.[5]

-

Heat the mixture to reflux and maintain for 3-5 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude isopropyl 2-nitro-4-(isopropoxycarbonyl)phenylboronate. Further purification can be achieved by column chromatography if necessary.

Protocol 3.3: Synthesis of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

-

To a hydrogenation vessel, add isopropyl 2-nitro-4-(isopropoxycarbonyl)phenylboronate (1.0 eq) and a suitable solvent like methanol or ethanol (10 volumes).

-

Add concentrated hydrochloric acid (2.5 eq).

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% w/w). Caution: Pd/C can be pyrophoric.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (1-3 atm).[3]

-

Stir the reaction mixture vigorously at 30-40°C for 8-10 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Add acetone or ethyl acetate to the residue to induce precipitation/slurrying.

-

Filter the solid, wash with a small amount of the crystallization solvent, and dry under vacuum to afford the final product, 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl.

Data Summary

The following table provides expected outcomes for the described synthetic pathway, based on literature reports for analogous compounds.[3]

| Step | Transformation | Starting Material | Product | Expected Yield | Purity (Typical) |

| 1 | Nitration | 4-Carboxyphenylboronic acid | 2-Nitro-4-carboxyphenylboronic acid | ~85% | >95% |

| 2 | Esterification | 2-Nitro-4-carboxyphenylboronic acid | Isopropyl 2-nitrobenzoate derivative | >90% | >97% |

| 3 | Reduction | Isopropyl 2-nitrobenzoate derivative | 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl | ~65-75% | >98% |

Conclusion

This guide has detailed a logical and efficient three-step synthesis for 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl. By starting with 4-carboxyphenylboronic acid, the pathway utilizes well-understood, scalable, and high-yielding reactions. The rationale behind the choice of reagents and conditions for each step—nitration, esterification, and catalytic hydrogenation—has been explained to provide a deeper understanding of the synthesis. The provided protocols offer a practical framework for researchers to produce this valuable chemical intermediate for applications in drug discovery and materials science, particularly as a versatile partner in Suzuki-Miyaura cross-coupling reactions.[1]

References

- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.

-

Liu, Y., & He, C. (2018). Synthesis of biologically active boron-containing compounds. National Institutes of Health (NIH). Retrieved from [Link]

-

Priyanka, T., Butcher, R. J., & Yathirajan, H. S. (2022). Isopropyl 4-aminobenzoate. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Silva, F., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]

- 4. Isopropyl 4-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ISOPROPYL 4-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Predicted Spectroscopic Data of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

Abstract

Introduction

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl is a substituted phenylboronic acid derivative of interest in medicinal chemistry and organic synthesis. Phenylboronic acids are versatile building blocks, notably in Suzuki-Miyaura cross-coupling reactions, for the formation of carbon-carbon bonds. The presence of an amino group, an ester, and a boronic acid moiety on the same phenyl ring makes this a multifunctional molecule with potential applications in the development of novel therapeutics and functional materials.

Due to the absence of published experimental spectroscopic data for this specific compound, this guide employs a first-principles approach to predict its spectral characteristics. This predictive analysis is based on the well-documented spectroscopic data of three carefully selected structural analogs:

-

2-Aminophenylboronic acid: Provides insight into the spectroscopic influence of the amino group and the phenylboronic acid functionality in an ortho arrangement.

-

4-Carboxyphenylboronic acid: Offers data on the impact of a carbonyl-containing substituent at the 4-position of the phenylboronic acid ring.

-

Isopropyl benzoate: Serves as a model for the isopropoxycarbonyl (-COOCH(CH₃)₂) fragment.

By dissecting the molecule into these key functional components and analyzing the spectra of the corresponding analogs, we can construct a reliable, predicted spectroscopic profile for 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl in a suitable solvent such as DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons and the isopropyl ester group. The presence of the hydrochloride salt will likely lead to broad signals for the amine and boronic acid protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | d | 1H | Ar-H | The proton ortho to the boronic acid and meta to the amino group is expected to be the most deshielded aromatic proton. |

| ~7.8 | dd | 1H | Ar-H | The proton ortho to the ester and meta to the boronic acid. |

| ~7.6 | d | 1H | Ar-H | The proton ortho to the amino group and meta to the ester. |

| 5.0 - 5.2 | septet | 1H | -CH(CH₃)₂ | Based on the septet observed for the isopropyl group in isopropyl benzoate.[1] |

| ~4.0 (broad) | s | 3H | -NH₃⁺ | The amino group will be protonated, leading to a broad singlet. |

| ~8.0 (very broad) | s | 2H | -B(OH)₂ | Boronic acid protons often appear as a broad singlet and may exchange with water in the solvent. |

| 1.3 - 1.4 | d | 6H | -CH(CH₃)₂ | Based on the doublet observed for the isopropyl methyl groups in isopropyl benzoate.[1] |

Expertise & Experience Insights: The chemical shifts of the aromatic protons are predicted based on the additive effects of the electron-donating amino group and the electron-withdrawing isopropoxycarbonyl and boronic acid groups. The hydrochloride salt form will protonate the amino group to -NH₃⁺, which will act as a stronger deactivating group, further influencing the aromatic proton shifts. The use of DMSO-d₆ as a solvent is recommended to observe the exchangeable protons of the amino and boronic acid groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~165 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon, as seen in isopropyl benzoate.[1] |

| ~145 | Ar-C-NH₃⁺ | The carbon attached to the protonated amino group will be significantly deshielded. |

| ~135 | Ar-C-COO- | The carbon attached to the isopropoxycarbonyl group. |

| ~130 | Ar-C (para to NH₃⁺) | Aromatic carbon chemical shifts are influenced by all substituents. |

| ~128 | Ar-C (ortho to COO-) | Aromatic carbon chemical shifts are influenced by all substituents. |

| ~120 | Ar-C-B(OH)₂ | The carbon attached to the boronic acid group is often difficult to observe due to quadrupolar relaxation. |

| ~118 | Ar-C (ortho to NH₃⁺) | Aromatic carbon chemical shifts are influenced by all substituents. |

| ~70 | -CH(CH₃)₂ | Based on the chemical shift of the methine carbon in isopropyl benzoate.[1] |

| ~22 | -CH(CH₃)₂ | Based on the chemical shift of the methyl carbons in isopropyl benzoate.[1] |

Trustworthiness: These predictions are based on established chemical shift ranges for similar functional groups. The broadness of the signal for the carbon attached to the boron atom is a well-documented phenomenon.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3000 (broad) | Strong | O-H stretch (boronic acid), N-H stretch (-NH₃⁺) | Broad absorption due to hydrogen bonding. |

| ~3000 | Medium | Aromatic C-H stretch | Characteristic of aromatic rings. |

| ~2980 | Medium | Aliphatic C-H stretch | From the isopropyl group. |

| ~1720 | Strong | C=O stretch (ester) | A strong, sharp peak is expected for the ester carbonyl. |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) | Typical aromatic ring vibrations. |

| ~1350 | Strong | B-O stretch | Characteristic of boronic acids. |

| ~1250 | Strong | C-O stretch (ester) | Strong absorption associated with the ester linkage. |

Authoritative Grounding: The predicted wavenumbers are based on well-established correlation tables for IR spectroscopy and data from analogous compounds.[2][3]

Predicted Mass Spectrum

For the mass spectrum, we would expect to see the molecular ion peak and characteristic fragmentation patterns. Electron Ionization (EI) would likely lead to significant fragmentation.

Table 4: Predicted Mass Spectrometry Fragments (EI)

| Predicted m/z | Ion | Rationale |

| 223 | [M-HCl]⁺ | Loss of HCl from the parent molecule. |

| 181 | [M-HCl - C₃H₆]⁺ | Loss of propene from the isopropyl group (McLafferty rearrangement). |

| 164 | [M-HCl - COOCH(CH₃)₂ + H]⁺ | Loss of the isopropoxycarbonyl group. |

| 121 | [HOOC-C₆H₄-B(OH)₂]⁺ | Fragment corresponding to the 4-carboxyphenylboronic acid cation. |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a common fragment from benzoates.[4][5] |

| 77 | [C₆H₅]⁺ | Phenyl cation.[5] |

Expertise & Experience Insights: The fragmentation of the isopropyl ester is expected to be a dominant process. The loss of propene via a McLafferty rearrangement is a characteristic fragmentation pathway for isopropyl esters. The benzoyl cation is also a very stable and commonly observed fragment.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating systems for obtaining high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl.

-

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing exchangeable protons.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

Use a 400 MHz or higher field NMR spectrometer.

-

-

¹H NMR Data Acquisition:

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to 0-200 ppm.

-

Use a 45° pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) for good sensitivity.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectra.

-

Reference the spectra to the TMS signal at 0 ppm for ¹H and the solvent peak for ¹³C.

-

Integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation:

-

Place a small amount of the solid 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl powder directly onto the ATR crystal.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI)-MS

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the molecular ion.

-

-

Data Processing:

-

Analyze the resulting mass spectra to identify the molecular ion and any significant fragment ions.

-

Visualization

Molecular Structures

Caption: Molecular structures of the target compound and its analogs.

Predictive Analysis Workflow

Caption: Workflow for predictive spectroscopic analysis.

Conclusion

While experimental spectroscopic data for 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl is not currently available, a robust and scientifically sound prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectra has been presented. This predictive analysis, based on the empirical data of structurally related compounds, provides researchers with a valuable tool for the identification, characterization, and quality control of this molecule. The detailed experimental protocols included in this guide offer a clear pathway for the future acquisition of empirical data, which will serve to validate and refine the predictions made herein.

References

-

YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available from: [Link]

-

SpectraBase. Benzoic acid isopropyl ester - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

PubChem. Isopropyl Benzoate. Available from: [Link]

-

PubChem. 4-Carboxyphenylboronic Acid. Available from: [Link]

-

PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Available from: [Link]

-

PubChem. (2-Aminophenyl)boronic acid. Available from: [Link]

-

Canadian Science Publishing. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information Contents. Available from: [Link]

-

Internetchemie. Isopropylbenzoat. Available from: [Link]

-

SpectraBase. 2-AMINOPHENYLBORONIC-ACID - Optional[11B NMR] - Chemical Shifts. Available from: [Link]

-

SpectraBase. Benzoic acid isopropyl ester - Optional[1H NMR] - Spectrum. Available from: [Link]

-

NIST. Benzoic acid, 1-methylethyl ester. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Available from: [Link]

-

SpectraBase. 4-Isopropylbenzyl benzoate - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

ACS Publications. Solid-State Structures of 4-Carboxyphenylboronic Acid and Its Hydrates. Available from: [Link]

Sources

"2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl" solubility

An In-depth Technical Guide to the Solubility of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Modern Boronic Acid

In the landscape of contemporary drug discovery and development, boronic acids and their derivatives have emerged as indispensable building blocks and pharmacophores.[1] Their unique ability to form reversible covalent bonds with diols has positioned them at the forefront of inhibitor design, particularly for enzymes, and as versatile reagents in cross-coupling reactions.[2][3] The subject of this guide, 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl (CAS No. 1150114-64-9), represents a functionally rich scaffold of significant interest to medicinal chemists.[4][5][6] However, the successful application of this, or any active pharmaceutical ingredient (API), is fundamentally tethered to a thorough understanding of its physicochemical properties, with solubility chief among them.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deep, actionable understanding of the principles governing the solubility of this specific boronic acid hydrochloride salt. We will dissect the theoretical underpinnings, provide robust, field-tested experimental protocols for solubility determination, and offer insights into the interpretation of the resulting data. Our objective is to empower you, the scientist, to not only measure but also intelligently manipulate the solubility of this compound to advance your research and development objectives.

Deconstructing the Molecule: Structural Influences on Solubility

The solubility of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl is not a monolithic property but rather a complex interplay of its constituent functional groups and the nature of the solvent environment. A close examination of its structure provides predictive insights into its behavior.[7]

-

The Phenylboronic Acid Core: Phenylboronic acids themselves exhibit a wide range of solubilities.[3][8] A critical characteristic is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[8][9] These boroxines are generally less soluble than the parent boronic acid, which can complicate solubility measurements and lead to irreproducible results.[8]

-

The Hydrochloride Salt: The presence of the hydrochloride salt of the amino group is expected to significantly enhance aqueous solubility, particularly in acidic to neutral pH, by introducing a charged, highly polar moiety.

-

The Isopropoxycarbonyl Group: This ester group introduces a degree of lipophilicity, which will influence solubility in organic solvents. Esterification of boronic acids generally tends to increase their solubility in organic media compared to the parent acids.[10]

-

The Amino Group: The amino group, in its free base or protonated form, contributes to the molecule's polarity and potential for hydrogen bonding, impacting its interaction with protic solvents.

The type and position of substituents on the phenyl ring have a significant effect on the properties and solubility of boronic acids in both water and organic solvents.[9]

The Critical Role of the Solvent Environment: pH and Polarity

Aqueous Solubility and the Henderson-Hasselbalch Relationship

For an ionizable compound like 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl, aqueous solubility is profoundly pH-dependent. The equilibrium between the solid state and the dissolved species is governed by the intrinsic solubility of the unionized form and the dissociation constants (pKa) of the ionizable groups.

The key equilibria at play are the dissociation of the boronic acid group (pKa typically around 8.8 for phenylboronic acid) and the protonation/deprotonation of the amino group.[3] The hydrochloride salt form ensures that in solution, the amino group will be protonated at low pH. As the pH increases, the solubility is expected to follow a profile dictated by the pKa values of the amino and boronic acid functionalities. A minimum solubility is often observed around the isoelectric point of the molecule.

Solubility in Organic Solvents

The choice of an organic solvent is critical for synthesis, purification, and formulation.[8] Based on general trends for phenylboronic acids, we can anticipate the following:[8][9][11]

-

High Solubility: In polar aprotic solvents like acetone and other ketones, and in ethers like dipropyl ether.[8][11]

-

Low Solubility: In non-polar hydrocarbon solvents such as methylcyclohexane.[8][11]

The isopropoxycarbonyl group will likely enhance solubility in a range of organic solvents compared to the unsubstituted aminophenylboronic acid.

A Framework for Discovery: Experimental Determination of Solubility

There is no universally accepted standard method for determining equilibrium solubility; however, protocols established by organizations like the World Health Organization (WHO) provide a robust framework.[12][13] The following sections detail a comprehensive approach to characterizing the solubility of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl.

Prerequisite: A Validated Analytical Method

Before commencing solubility studies, a specific and validated analytical method for quantifying the compound in solution is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice.[14] Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can offer higher sensitivity and selectivity, which is particularly useful for complex matrices or when dealing with very low solubilities.[15][16]

Protocol 1: Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the WHO guidelines for Biopharmaceutics Classification System (BCS) studies and is the gold standard for determining thermodynamic solubility.[12][13][17][18]

Objective: To determine the equilibrium solubility of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl in aqueous buffers of varying pH.

Materials:

-

2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

-

pH Buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8)

-

Orbital shaker with temperature control (set to 37 ± 1 °C for biopharmaceutical relevance, or 25 ± 1 °C for general physicochemical characterization)

-

Centrifuge and/or syringe filters (e.g., 0.45 µm PVDF)

-

Calibrated pH meter

-

Validated HPLC or UPLC-MS/MS system

Methodology:

-

Preparation: Add an excess amount of the compound to vials containing a known volume of each pH buffer. "Excess" means that a visible amount of solid remains undissolved at the end of the experiment.

-

Equilibration: Secure the vials in the orbital shaker and agitate at a constant speed for a predetermined time (e.g., 24 to 48 hours). The time required to reach equilibrium should be established in preliminary experiments.[18]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration.[17] This step must be performed quickly and at the experimental temperature to avoid precipitation or further dissolution.

-

pH Measurement: Record the final pH of the saturated solution.[17]

-

Quantification: Immediately dilute an aliquot of the clear supernatant with mobile phase to a concentration within the calibrated range of the analytical method. Analyze the sample to determine the compound's concentration.

-

Replicates: Perform a minimum of three replicate determinations for each pH condition.[17]

Protocol 2: Organic Solvent Solubility

Objective: To determine the solubility in a range of common organic solvents.

Methodology: The shake-flask method described above can be adapted for organic solvents. The key difference is that pH is not a factor. The experiment is typically conducted at a controlled ambient temperature (e.g., 25 ± 1 °C).

Solvent Selection: A suggested panel of solvents includes:

-

Ethers: Dioxane, Tetrahydrofuran (THF), Diethyl ether

-

Ketones: Acetone, Methyl ethyl ketone (MEK)

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform

-

Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

Non-polar Solvents: Toluene, Heptane

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format.

Table 1: Aqueous Solubility of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

| pH Condition | Initial pH | Final pH | Mean Solubility (mg/mL) | Standard Deviation |

|---|---|---|---|---|

| 0.1 N HCl | 1.2 | |||

| Acetate Buffer | 4.5 |

| Phosphate Buffer | 6.8 | | | |

Table 2: Organic Solvent Solubility of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl at 25°C

| Solvent | Mean Solubility (mg/mL) | Standard Deviation |

|---|---|---|

| Methanol | ||

| Acetone | ||

| Dichloromethane | ||

| Toluene |

| ...other solvents | | |

Visualizing the Process: Workflows and Relationships

Diagrams are essential for clarifying complex experimental workflows and conceptual relationships.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Factors Influencing Compound Solubility.

Conclusion: From Data to Decision-Making

A comprehensive understanding of the solubility of 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl is not an academic exercise; it is a prerequisite for its effective utilization. The data generated through the protocols outlined in this guide will inform critical decisions in process chemistry (solvent selection for reactions and crystallizations), formulation development (excipient choice for desired dosage forms), and preclinical studies (vehicle selection for in vitro and in vivo assays). By systematically investigating and understanding the solubility profile of this promising molecule, researchers can de-risk their development programs and accelerate the journey from the laboratory to potential therapeutic application.

References

- A Comparative Guide to Analytical Methods for Quantifying 2-Borono-4,5-dimethoxybenzoic Acid Derivatives. Benchchem.

- Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. Benchchem.

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. Available at: [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. Available at: [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

-

Annex 4: WHO Protocol to conduct equilibrium solubility experiments. World Health Organization (WHO). Available at: [Link]

-

Literature Review of Boric Acid Solubility Data. UNT Digital Library. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization (WHO). Available at: [Link]

-